molecular formula C10H10N2O3 B6258463 methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate CAS No. 1427451-67-9

methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate

Cat. No.: B6258463
CAS No.: 1427451-67-9
M. Wt: 206.20 g/mol
InChI Key: VWIIMZDQGHBDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic organic compound with the molecular formula C13H12N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate typically involves cyclocondensation reactions. One common method starts with the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[1,5-a]pyridine core. The methoxy group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

    Imidazo[1,5-a]pyridine: The parent compound, which lacks the methoxy and ester groups.

    8-Methoxyimidazo[1,5-a]pyridine: Similar structure but without the carboxylate group.

    Methyl imidazo[1,5-a]pyridine-5-carboxylate: Lacks the methoxy group.

Uniqueness: Methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate is unique due to the presence of both the methoxy and ester groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1427451-67-9

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-9-4-3-7(10(13)15-2)12-6-11-5-8(9)12/h3-6H,1-2H3

InChI Key

VWIIMZDQGHBDTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(N2C1=CN=C2)C(=O)OC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.